molecular formula C8H7FO2 B014936 Methyl 3-fluorobenzoate CAS No. 455-68-5

Methyl 3-fluorobenzoate

Cat. No. B014936
CAS RN: 455-68-5
M. Wt: 154.14 g/mol
InChI Key: YXZNVLYXBIIIOB-UHFFFAOYSA-N
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Patent
US04259510

Procedure details

To a 500 ml, 4-necked flask fitted with a stirrer, thermometer, addition funnel and reflux condenser is charged sulfuric acid (50 ml) and methyl m-fluorobenzoate (8.5 g, 0.055 mole). The reaction mixture is then cooled to 5° C. and a solution of potassium nitrate (reagent 5.57 g, 0.055 mole) is concentrated sulfuric acid (50 ml) is added dropwise over a 30 minute period. Ten minutes after completion of addition the reaction mixture is poured onto 500 g of cracked ice and the product extracted into benzene (3×100 ml). The combined benzene extracts are dried with anhydrous magnesium sulfate and the filtrate reduced in vacuo to give 10.6 g (96%) of product, which is a yellow liquid. Anal. Calcd. for C8H6FNO4 : C, 48.20; H, 3.04; F, 9.54; N, 7.02. Found: C, 50.15; H, 3.34; F, 9.17; N, 6.77.
Quantity
5.57 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
5.57 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
8.5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:4]([CH:3]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
reagent
Quantity
5.57 g
Type
reactant
Smiles
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
8.5 g
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml, 4-necked flask fitted with a stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added dropwise over a 30 minute period
Duration
30 min
ADDITION
Type
ADDITION
Details
Ten minutes after completion of addition the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product extracted into benzene (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined benzene extracts are dried with anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.